molecular formula C10H8BrNO3 B2749418 4-bromo-7-methoxy-1H-indole-2-carboxylic Acid CAS No. 900640-38-2

4-bromo-7-methoxy-1H-indole-2-carboxylic Acid

Cat. No.: B2749418
CAS No.: 900640-38-2
M. Wt: 270.082
InChI Key: WZNIZZMLOIMBAK-UHFFFAOYSA-N
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Description

4-bromo-7-methoxy-1H-indole-2-carboxylic Acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound’s structure includes a bromine atom at the 4th position, a methoxy group at the 7th position, and a carboxylic acid group at the 2nd position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-7-methoxy-1H-indole-2-carboxylic Acid typically involves the bromination of 7-methoxyindole followed by carboxylation. One common method includes the reaction of 7-methoxyindole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 4th position. The resulting 4-bromo-7-methoxyindole is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to form the carboxylic acid group at the 2nd position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of bromination and carboxylation steps.

Chemical Reactions Analysis

Types of Reactions

4-bromo-7-methoxy-1H-indole-2-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines under basic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

4-bromo-7-methoxy-1H-indole-2-carboxylic Acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-indole-2-carboxylic Acid: Lacks the methoxy group at the 7th position.

    7-methoxy-1H-indole-2-carboxylic Acid: Lacks the bromine atom at the 4th position.

    4-bromo-7-methoxy-1H-indole: Lacks the carboxylic acid group at the 2nd position.

Uniqueness

4-bromo-7-methoxy-1H-indole-2-carboxylic Acid is unique due to the presence of both the bromine atom and the methoxy group, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in various biological applications .

Properties

IUPAC Name

4-bromo-7-methoxy-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-15-8-3-2-6(11)5-4-7(10(13)14)12-9(5)8/h2-4,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNIZZMLOIMBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Br)C=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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